Methyl 18-methylnonadecanoate

Analytical Chemistry Lipidomics GC-MS Method Development

Acquire this ≥98% pure, methyl-branched iso-FAME (C21:0 iso) as your definitive analytical reference. Unlike generic straight-chain analogs, its C18 methyl branch provides a unique GC retention index and mass spectrum essential for resolving complex FAME profiles, differentiating it from methyl nonadecanoate or arachidate. Essential for calibrating GC-MS methods, authenticating specialty seed oils (Eruca sativa, Moringa oleifera), and studying iso-branched lipid membrane behavior. Validate your lipidomics workflows with this structurally specific standard.

Molecular Formula C21H42O2
Molecular Weight 326.6 g/mol
CAS No. 65301-91-9
Cat. No. B3044313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 18-methylnonadecanoate
CAS65301-91-9
Molecular FormulaC21H42O2
Molecular Weight326.6 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCCCCCCCC(=O)OC
InChIInChI=1S/C21H42O2/c1-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23-3/h20H,4-19H2,1-3H3
InChIKeyIVHQIMJNEKWLSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 18-Methylnonadecanoate (CAS 65301-91-9): A Long-Chain Branched Fatty Acid Methyl Ester for Analytical and Lipid Research


Methyl 18-methylnonadecanoate (CAS 65301-91-9) is a 21-carbon saturated, methyl-branched fatty acid methyl ester (iso-FAME) with the molecular formula C21H42O2 and a molecular weight of 326.56 g/mol [1]. It is the methyl ester derivative of isoarachidic acid (18-methylnonadecanoic acid; CAS 6250-72-2) [2]. Unlike its straight-chain analog methyl nonadecanoate (C19:0 methyl ester), the presence of an iso-methyl branch at the C18 position introduces a structural perturbation that yields diagnostically distinct chromatographic retention and mass spectral fragmentation [3].

Why Substituting Methyl 18-Methylnonadecanoate with Unbranched or Shorter-Chain FAME Analogs Compromises Analytical Fidelity and Biological Context


Generic substitution of methyl 18-methylnonadecanoate with more common straight-chain FAME standards (e.g., methyl nonadecanoate, C19:0; methyl arachidate, C20:0) or short-chain branched FAMEs is analytically and contextually invalid. The C18 iso-methyl branch reduces the compound's effective carbon number, resulting in a distinct gas chromatographic retention index shift relative to its straight-chain isomer [1]. Consequently, a straight-chain analog will co-elute with different compounds or require a different temperature program to achieve comparable resolution. Furthermore, the iso-methyl branch fundamentally alters lipid bilayer packing and phase behavior compared to linear fatty acids [2]. This structural distinction is not merely academic; branched-chain fatty acids, particularly iso- and anteiso-FAMEs, serve as specific biomarkers for distinct bacterial taxa (including Mycobacterium spp.) and are key constituents of specialized plant seed oils, roles that straight-chain analogs cannot fulfill [3].

Product-Specific Quantitative Evidence: Validated Differentiation of Methyl 18-Methylnonadecanoate in Chromatography, Bioprofile, and Quality


Gas Chromatographic Retention Index (RI) Differentiation from Straight-Chain FAME Isomers

Methyl 18-methylnonadecanoate exhibits a quantifiable shift in chromatographic retention compared to its straight-chain analog. This differentiation enables precise peak assignment and analyte confirmation in complex fatty acid methyl ester (FAME) mixtures. Specifically, its equivalent chain length (ECL) on a BPX70 polar column is 19.471, and on a 5% phenyl non-polar column it is 19.634, deviating from the expected ECL of 20.0 for an unbranched C20:0 FAME [1]. The Kovats retention index (KI) on a non-polar SE-30 phase is 2277 [2], which corresponds to a ΔKI of approximately -23 units relative to the predicted value for a straight-chain C21 FAME (approx. 2300).

Analytical Chemistry Lipidomics GC-MS Method Development

NIST-Verified Electron Ionization (EI) Mass Spectral Signature for Unambiguous Identification

The electron ionization (EI) mass spectrum of methyl 18-methylnonadecanoate produces a diagnostic fragmentation pattern distinct from its unbranched isomer. While both isomers share a base peak at m/z 74 (McLafferty rearrangement), the branched structure yields a characteristic cleavage adjacent to the iso-methyl group, resulting in a unique abundance ratio of high-mass ions (e.g., m/z M-43, M-29) and a distinct relative intensity pattern of lower-mass hydrocarbon fragments [1]. This spectral fingerprint is archived in the NIST/EPA/NIH Mass Spectral Library (NIST MS #352206), providing a validated reference for spectral matching algorithms [1].

Mass Spectrometry Metabolomics Spectroscopic Fingerprinting

Vendor-Certified Purity (≥98% Capillary GC) for Quantitative Calibration

High-purity analytical standards are a prerequisite for quantitative lipidomics. This compound is commercially available with a certified purity of ≥98% as determined by capillary gas chromatography (GC) . This purity level exceeds the typical 'technical grade' or lower purity (~95%) offerings for more obscure FAME standards and ensures that the compound's relative response factor (RRF) in a flame ionization detector (FID) is not artificially suppressed by non-volatile contaminants .

Analytical Standards Quality Control Method Validation

Differential Occurrence in Plant and Bacterial Lipidomes vs. Straight-Chain Analogs

Methyl 18-methylnonadecanoate is not merely a synthetic analog but a naturally occurring component of specific biological matrices where straight-chain FAMEs do not adequately represent the biological complexity. GC-MS analysis of *Eruca sativa* (arugula) and radish (*Raphanus sativus*) seed oils identified methyl 18-methylnonadecanoate as a distinct constituent, constituting approximately 2.04% to 4.99% of the FAME profile in related species extracts [1][2]. In a study of *Lepidium sativum* seed extract, it was quantified at 2.04% peak area [3].

Phytochemistry Microbiology Lipid Biomarkers

Distinct Physicochemical Profile of the Parent Acid (Isoarachidic Acid) vs. Straight-Chain Isomer

While the methyl ester is a liquid at room temperature, its parent fatty acid, 18-methylnonadecanoic acid (isoarachidic acid, CAS 6250-72-2), exhibits a melting point of 75.3°C [1]. This is significantly lower than the melting point of the straight-chain C20:0 isomer, arachidic acid (eicosanoic acid), which melts at 75.5°C (slight difference) but more importantly, differs drastically in solid-state phase behavior due to the disruption of crystalline packing by the iso-methyl group [1]. The ester derivative inherits this steric perturbation, which translates to differences in solubility and interaction with lipid bilayers.

Physical Chemistry Lipid Formulation Thermodynamics

Computational and In Silico Binding Affinity Profiles for Biological Target Validation

Recent molecular docking studies provide a preliminary basis for selecting this compound in cancer-related biological assays. Methyl 18-methylnonadecanoate exhibited favorable binding energies against key cancer targets ADAM17 and MAPK14 in silico [1]. While these data do not constitute direct comparative in vitro potency, they provide a structured computational rationale for why this specific branched FAME, rather than a generic straight-chain analog, was prioritized for further experimental validation in anticancer research [1].

Computational Chemistry Drug Discovery Molecular Docking

Validated Application Scenarios for Methyl 18-Methylnonadecanoate (CAS 65301-91-9) Based on Product-Specific Evidence


High-Fidelity GC-MS Method Development and Lipidomic Internal Standardization

Procure this compound when developing or validating GC-MS methods for complex fatty acid methyl ester (FAME) analysis. The established ECL values (19.471 on BPX70, 19.634 on 5% phenyl) [1] and the NIST-verified EI mass spectrum [2] provide a definitive reference point for calibrating retention time windows and confirming peak identity in lipid extracts from serum, tissue, or bacterial cultures. Its high purity (≥98% GC) allows for accurate preparation of calibration curves for quantifying branched-chain fatty acids in lipidomics.

Chemotaxonomic Profiling and Authentication of Plant Seed Oils

Utilize methyl 18-methylnonadecanoate as a reference standard for the authentication and quality control of specific medicinal or dietary seed oils. Its confirmed presence in GC-MS profiles of Eruca sativa, Raphanus sativus, and Moringa oleifera [3][4] enables its use as a qualitative marker. Quantification of this specific iso-FAME can help distinguish between authentic plant extracts and adulterated or substituted materials in the nutraceutical supply chain.

Model Lipid Membrane and Biophysical Interaction Studies

Employ methyl 18-methylnonadecanoate (or its hydrolyzed acid form) in the construction of model lipid bilayers to investigate the effects of iso-branched fatty acids on membrane fluidity and packing. The known melting point of the parent acid (75.3°C) [5] and its structural perturbation of lipid assemblies [6] make it a defined tool for studying how bacterial membrane adaptation (via branched lipids) influences permeability and protein function, contrasting with the behavior of straight-chain saturated FAME analogs.

Computational Drug Discovery and Pharmacophore Modeling

Incorporate the validated 3D structure (InChIKey: IVHQIMJNEKWLSS-UHFFFAOYSA-N) [7] of methyl 18-methylnonadecanoate into virtual screening libraries for cancer target docking. Supported by preliminary in silico evidence of target engagement (ADAM17/MAPK14) [8], this compound serves as a specific chemical starting point for structure-activity relationship (SAR) studies exploring the bioactivity of branched-chain fatty acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 18-methylnonadecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.